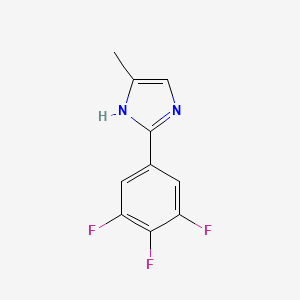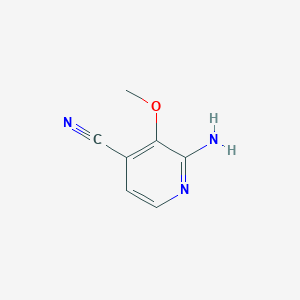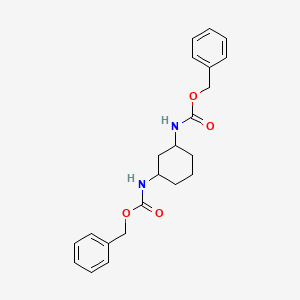
N1,N3-Bis(Cbz)cyclohexane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N3-Bis(Cbz)cyclohexane-1,3-diamine is a compound of significant interest in organic chemistry. It is a derivative of cyclohexane-1,3-diamine, where the amino groups are protected by carbobenzyloxy (Cbz) groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Bis(Cbz)cyclohexane-1,3-diamine typically involves the protection of cyclohexane-1,3-diamine with carbobenzyloxy groups. One common method is the reaction of cyclohexane-1,3-diamine with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or chromatography to obtain the compound in high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N3-Bis(Cbz)cyclohexane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can remove the Cbz protecting groups, yielding cyclohexane-1,3-diamine.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or amides, while reduction typically produces cyclohexane-1,3-diamine.
Applications De Recherche Scientifique
N1,N3-Bis(Cbz)cyclohexane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of N1,N3-Bis(Cbz)cyclohexane-1,3-diamine involves its ability to act as a protecting group for amines. The Cbz groups prevent unwanted reactions at the amino sites, allowing for selective reactions at other functional groups. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection are required.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,3-diamine: The parent compound without the Cbz protecting groups.
N1,N3-Dibenzylcyclohexane-1,3-diamine: A similar compound with benzyl groups instead of Cbz groups.
N1,N3-Bis(tert-butoxycarbonyl)cyclohexane-1,3-diamine: Another derivative with tert-butoxycarbonyl (Boc) protecting groups.
Uniqueness
N1,N3-Bis(Cbz)cyclohexane-1,3-diamine is unique due to its stability and ease of removal of the Cbz protecting groups under mild conditions. This makes it a preferred choice in organic synthesis compared to other protecting groups like Boc, which require harsher conditions for removal .
Propriétés
Formule moléculaire |
C22H26N2O4 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
benzyl N-[3-(phenylmethoxycarbonylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C22H26N2O4/c25-21(27-15-17-8-3-1-4-9-17)23-19-12-7-13-20(14-19)24-22(26)28-16-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,23,25)(H,24,26) |
Clé InChI |
UEBNNFJJFCKAFD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13689828.png)

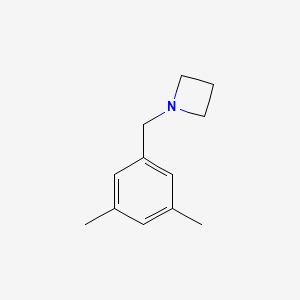

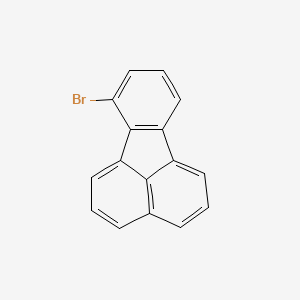
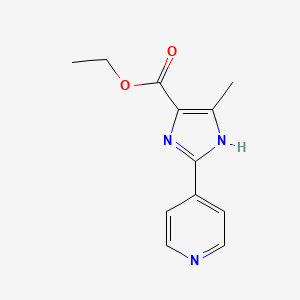
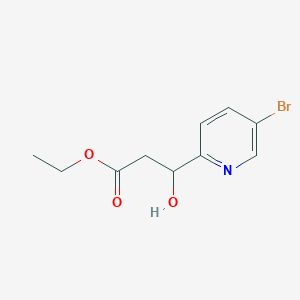
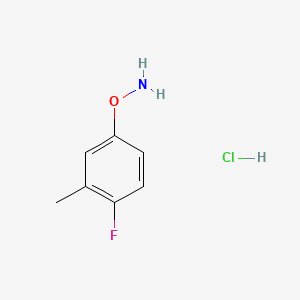

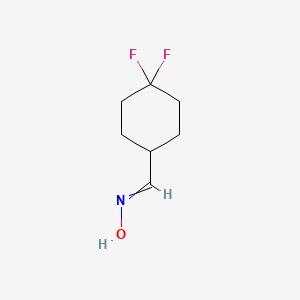
![Diethyl (S)-2-[4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzamido]pentanedioate Tosylate](/img/structure/B13689903.png)
